molecular formula C5H10F3N B13268630 Ethyl(3,3,3-trifluoropropyl)amine

Ethyl(3,3,3-trifluoropropyl)amine

Cat. No.: B13268630
M. Wt: 141.13 g/mol
InChI Key: DDCUMHOQMAWOKZ-UHFFFAOYSA-N
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Description

Ethyl(3,3,3-trifluoropropyl)amine is an organic compound characterized by the presence of an ethyl group attached to a 3,3,3-trifluoropropylamine moiety. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(3,3,3-trifluoropropyl)amine typically involves the reaction of ethylamine with 3,3,3-trifluoropropyl halides under controlled conditions. One common method is the nucleophilic substitution reaction where ethylamine reacts with 3,3,3-trifluoropropyl chloride in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl(3,3,3-trifluoropropyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.

Major Products:

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Production of ethylamine derivatives.

    Substitution: Generation of various substituted amines.

Scientific Research Applications

Ethyl(3,3,3-trifluoropropyl)amine finds applications in multiple fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its role in developing pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl(3,3,3-trifluoropropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. This property allows it to modulate biochemical pathways effectively, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

  • Methyl(3,3,3-trifluoropropyl)amine
  • Propyl(3,3,3-trifluoropropyl)amine
  • Butyl(3,3,3-trifluoropropyl)amine

Comparison: this compound is unique due to its specific ethyl group, which provides a balance between hydrophilicity and lipophilicity. This balance enhances its solubility and reactivity compared to its methyl or propyl counterparts. Additionally, the ethyl group offers a distinct steric profile, influencing the compound’s interaction with molecular targets and its overall chemical behavior.

Properties

Molecular Formula

C5H10F3N

Molecular Weight

141.13 g/mol

IUPAC Name

N-ethyl-3,3,3-trifluoropropan-1-amine

InChI

InChI=1S/C5H10F3N/c1-2-9-4-3-5(6,7)8/h9H,2-4H2,1H3

InChI Key

DDCUMHOQMAWOKZ-UHFFFAOYSA-N

Canonical SMILES

CCNCCC(F)(F)F

Origin of Product

United States

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